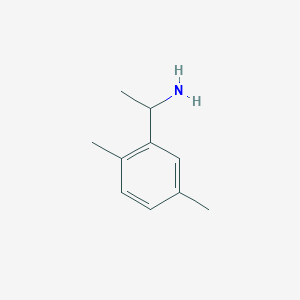

1-(2,5-Dimethylphenyl)ethanamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Dimethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It is a derivative of phenethylamine, characterized by the presence of two methyl groups at the 2 and 5 positions of the phenyl ring. This compound is used primarily in research and industrial applications.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethylphenyl)ethanamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether), followed by treatment with a dilute acid . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for 1-(2,5-Dimethylphenyl)ethanamine typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. As a derivative of phenethylamine, it may interact with neurotransmitter receptors and enzymes, influencing biological processes. detailed studies on its specific mechanism of action are limited.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenethylamine: The parent compound, lacking the methyl groups at the 2 and 5 positions.

2,5-Dimethoxyphenethylamine: A similar compound with methoxy groups instead of methyl groups.

Amphetamine: A well-known stimulant with a similar structure but different functional groups.

Uniqueness

1-(2,5-Dimethylphenyl)ethanamine is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and biological activity compared to other phenethylamine derivatives.

Biologische Aktivität

1-(2,5-Dimethylphenyl)ethanamine, also known as (1S)-1-(2,5-dimethylphenyl)ethanamine , is a chiral amine compound with significant biological activity. Its molecular formula is C10H15N, and it has a molecular weight of approximately 149.23 g/mol. The compound's structure includes an ethanamine backbone substituted with a 2,5-dimethylphenyl group, which contributes to its unique pharmacological properties.

The primary biological activity of 1-(2,5-dimethylphenyl)ethanamine is attributed to its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) . Activation of TAAR1 influences dopaminergic signaling pathways, which can be beneficial in treating conditions associated with dopamine dysregulation, such as schizophrenia and attention-deficit hyperactivity disorder (ADHD) .

Key Findings

- Dopaminergic Modulation : Research indicates that this compound can modulate dopaminergic activity, potentially reducing hyperlocomotion in dopamine transporter knockout rats. This suggests its potential utility in neuropsychiatric disorders .

- Stereochemistry : The chiral nature of the compound means that its enantiomers may exhibit different biological activities. For instance, the (R)-enantiomer has been noted for its stimulant properties and interactions with neurotransmitter systems .

Biological Activity Overview

The biological activities of 1-(2,5-dimethylphenyl)ethanamine can be summarized as follows:

| Activity | Description |

|---|---|

| TAAR1 Agonism | Modulates dopaminergic signaling pathways; potential therapeutic effects on ADHD and schizophrenia. |

| Neurotransmitter Interaction | Influences release and uptake of neurotransmitters such as dopamine and serotonin. |

| Stimulant Properties | Exhibits stimulant-like effects similar to amphetamines; further studies are needed to elucidate its full pharmacological profile. |

Case Studies and Research Findings

Several studies have explored the implications of 1-(2,5-dimethylphenyl)ethanamine in various contexts:

- Neuropharmacological Studies : In animal models, the compound demonstrated a significant reduction in hyperactivity when administered, indicating its potential role in managing symptoms related to dopamine dysregulation .

- Comparative Analysis : Similar compounds were analyzed to understand the specificity of receptor interactions. For example:

- (R)-1-(2,5-dimethylphenyl)ethanamine hydrochloride was studied for its binding affinity to various receptors associated with neurotransmission .

Synthesis Methods

The synthesis of 1-(2,5-dimethylphenyl)ethanamine can be achieved through various chemical reactions. These methods highlight the versatility of synthetic approaches in obtaining this compound and its derivatives:

- Reductive Amination : This method involves the reaction of an appropriate ketone with ammonia or an amine in the presence of a reducing agent.

- Alkylation Reactions : Alkylating agents can be used to introduce the dimethylphenyl group onto the ethanamine backbone.

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGHUDXDTMIEAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407309 |

Source

|

| Record name | 1-(2,5-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-26-2 |

Source

|

| Record name | 1-(2,5-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.